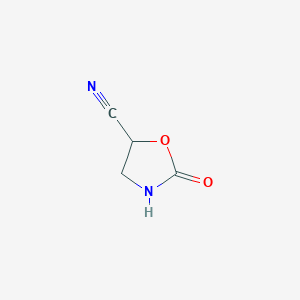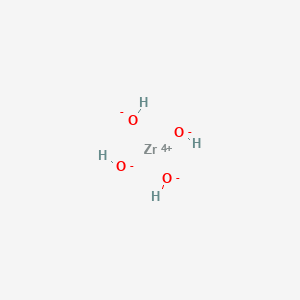
5-Ethyl-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-methoxybenzenesulfonamide, also known as Ebselen, is a synthetic organoselenium compound that has been widely studied for its various biological properties. It was first synthesized in the 1980s as a potential antioxidant and has since been found to have a range of other applications, including as a neuroprotective agent, anti-inflammatory, and antiviral agent.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methoxybenzenesulfonamide is complex and not fully understood. It is thought to act as a glutathione peroxidase mimic, reducing reactive oxygen species and protecting against oxidative damage. 5-Ethyl-2-methoxybenzenesulfonamide has also been shown to inhibit the activity of various enzymes involved in inflammation, including cyclooxygenase and lipoxygenase. Additionally, 5-Ethyl-2-methoxybenzenesulfonamide has been found to modulate the activity of various ion channels and receptors, including NMDA receptors and TRPM2 channels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
5-Ethyl-2-methoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory effects, 5-Ethyl-2-methoxybenzenesulfonamide has been found to modulate the activity of various enzymes and ion channels, as mentioned above. 5-Ethyl-2-methoxybenzenesulfonamide has also been shown to improve mitochondrial function and reduce apoptosis in various cell types. In animal models, 5-Ethyl-2-methoxybenzenesulfonamide has been found to reduce neuronal damage and improve cognitive function following ischemic stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of 5-Ethyl-2-methoxybenzenesulfonamide is that it has been extensively studied and has a well-established safety profile. However, 5-Ethyl-2-methoxybenzenesulfonamide can be difficult to work with due to its low solubility in water and tendency to form aggregates. Additionally, 5-Ethyl-2-methoxybenzenesulfonamide can interfere with certain assays, such as the MTT assay, which measures cell viability.
Future Directions
There are several potential future directions for research on 5-Ethyl-2-methoxybenzenesulfonamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 5-Ethyl-2-methoxybenzenesulfonamide has been found to reduce oxidative stress and improve mitochondrial function in animal models of these diseases. Another area of interest is its potential as an antiviral agent, particularly against emerging viral infections, such as COVID-19. 5-Ethyl-2-methoxybenzenesulfonamide has been found to have activity against SARS-CoV-2 in vitro and may have potential as a therapeutic agent. Additionally, there is ongoing research on the development of 5-Ethyl-2-methoxybenzenesulfonamide analogs with improved solubility and bioavailability.
Synthesis Methods
5-Ethyl-2-methoxybenzenesulfonamide can be synthesized through a multistep process involving the reaction of 2-methoxybenzenesulfonyl chloride with ethylmagnesium bromide, followed by the addition of selenium dioxide and reduction with sodium borohydride. This method has been optimized over the years to produce high yields of pure 5-Ethyl-2-methoxybenzenesulfonamide.
Scientific Research Applications
5-Ethyl-2-methoxybenzenesulfonamide has been extensively studied for its various biological properties, including its antioxidant, anti-inflammatory, and neuroprotective effects. It has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, and to reduce inflammation in animal models of arthritis and colitis. 5-Ethyl-2-methoxybenzenesulfonamide has also been found to have antiviral activity against a range of viruses, including influenza, hepatitis C, and HIV.
properties
IUPAC Name |
5-ethyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-3-7-4-5-8(13-2)9(6-7)14(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCMLTHWTNUWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20528074 |
Source


|
| Record name | 5-Ethyl-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20528074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88085-82-9 |
Source


|
| Record name | 5-Ethyl-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20528074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

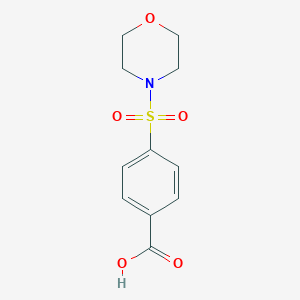
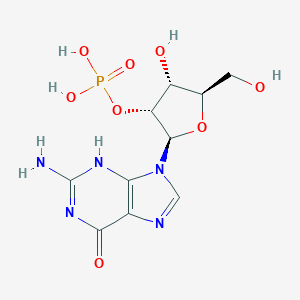

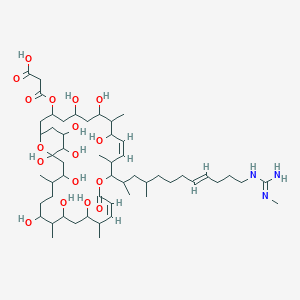




![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)


